Adiponectin Receptor 1 (AdipoR1) Agonism: Superior Cytostatic Potency of Arctiin vs. Arctigenin in MDA-MB-231 Breast Cancer Cells
In a fluorescence polarization-based high-throughput screening campaign followed by cell viability validation, arctiin demonstrated 1.4-fold greater cytostatic potency against MDA-MB-231 triple-negative breast cancer cells compared to its aglycone (-)-arctigenin. Arctiin exhibited an IC₅₀ of 3.2±0.3 µM, whereas (-)-arctigenin showed an IC₅₀ of 4.5±0.4 µM. Both compounds were inactive against MCF-7 cells (IC₅₀ >10 µM), indicating selectivity for the triple-negative phenotype [1]. Among the four confirmed AdipoR1 agonists identified from a 10,000-compound natural product library, arctiin ranked second in potency after matairesinol (IC₅₀ 1.8±0.6 µM) but ahead of gramine (IC₅₀ 9.6±0.9 µM) [1]. This establishes arctiin as a structurally distinct AdipoR1 agonist with quantifiable potency that differs from its direct aglycone comparator.
| Evidence Dimension | Cell viability inhibition (IC₅₀) in MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | Arctiin IC₅₀ = 3.2±0.3 µM |
| Comparator Or Baseline | (-)-Arctigenin IC₅₀ = 4.5±0.4 µM; Matairesinol IC₅₀ = 1.8±0.6 µM; Gramine IC₅₀ = 9.6±0.9 µM; g-Ad (globular adiponectin) IC₅₀ = 15.3±3.2 µM |
| Quantified Difference | Arctiin is 1.4-fold more potent than (-)-arctigenin; 5.0-fold less potent than matairesinol; 3.0-fold more potent than gramine; 4.8-fold more potent than g-Ad |
| Conditions | MDA-MB-231 and MCF-7 cell viability assay; 10,000-compound natural product library screen using fluorescence polarization-based AdipoR1 competitive binding assay |
Why This Matters
Procurement of arctiin rather than arctigenin is warranted when AdipoR1-mediated anti-proliferative activity in triple-negative breast cancer models is the experimental endpoint, as arctiin provides measurably greater potency.
- [1] Sun Y, Zang Z, Xu X, et al. Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay. PLOS ONE. 2013;8(5):e63354. doi:10.1371/journal.pone.0063354 View Source
